
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
DFP-10825 exerts its pharmacological effects by selectively inhibiting N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, this compound activation has been implicated in the pathogenesis of diabetes and cardiovascular diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. The compound is highly selective for N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibition and does not affect other kinases. Moreover, DFP-10825 has been shown to be stable in various biological matrices, including plasma, serum, and tissue homogenates. However, the compound has some limitations for lab experiments. DFP-10825 is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
DFP-10825 has significant potential for therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of DFP-10825. Moreover, further studies are needed to optimize the pharmacokinetics and bioavailability of the compound for its clinical use. In addition, the development of novel analogs of DFP-10825 may lead to the discovery of more potent and selective N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacological properties.
合成方法
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-methoxyphenol to form 3,4-difluoro-2-methoxyphenylamine. The intermediate is then reacted with chloroacetyl chloride to produce N-(3,4-difluoro-2-methoxyphenyl)-2-chloroacetamide, which is then treated with sodium methoxide to obtain the final product, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to selectively inhibit N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity, which is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, DFP-10825 has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Moreover, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYCYIVNFLUNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)


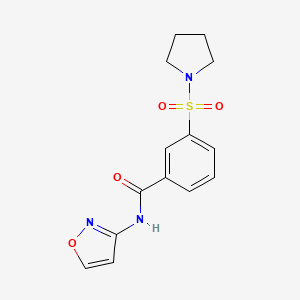
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
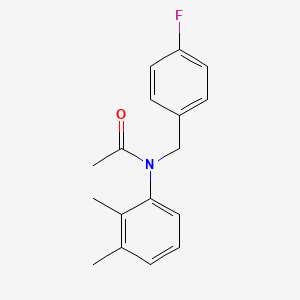
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
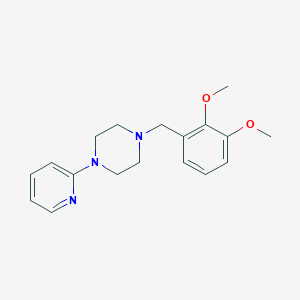
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
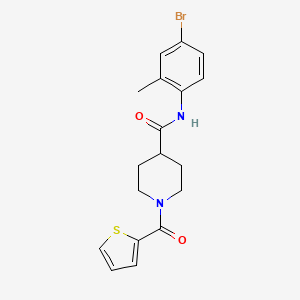
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
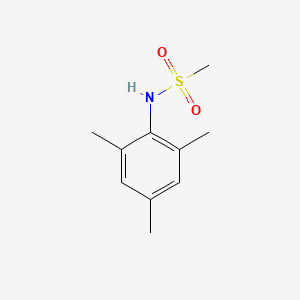
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)